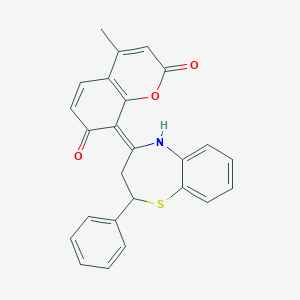![molecular formula C32H33N3O4 B304763 N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304763.png)
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide, also known as EPI-001, is a small molecule inhibitor of the androgen receptor (AR). It was first synthesized in 2010 by a team of researchers led by Dr. James Bradner at the Dana-Farber Cancer Institute in Boston, Massachusetts. EPI-001 has shown promising results in preclinical studies as a potential treatment for prostate cancer.
Mécanisme D'action
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide binds to a specific region of the androgen receptor known as the AF-2 domain. This binding prevents the androgen receptor from interacting with coactivator proteins, which are necessary for the receptor to activate gene transcription. As a result, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide inhibits the activity of the androgen receptor and reduces the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been shown to have specific effects on the androgen receptor, but it does not appear to have significant effects on other nuclear receptors. In addition to its effects on prostate cancer cells, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to inhibit the growth of breast cancer cells that express the androgen receptor. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have broader applications in the treatment of hormone-dependent cancers.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is its specificity for the androgen receptor, which allows for targeted inhibition of this receptor without affecting other nuclear receptors. However, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. In addition, the synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is complex and requires several steps, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One direction is to further investigate its efficacy in preclinical models of prostate cancer and to explore its potential as a therapeutic agent for this disease. Another direction is to investigate the effects of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide on other hormone-dependent cancers, such as breast cancer. Additionally, researchers may investigate the safety and efficacy of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in clinical trials to determine its potential as a treatment for cancer.
Méthodes De Synthèse
The synthesis of N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide involves several steps, starting with the reaction of isonicotinohydrazide with 4-bromo-2-fluoroanisole to form the intermediate compound. The intermediate is then reacted with 4-(1-methyl-1-phenylethyl)phenol to form the final product, N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. The synthesis process has been described in detail in a publication by Bradner et al. (2010).
Applications De Recherche Scientifique
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been extensively studied in preclinical models of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells and to induce apoptosis (programmed cell death) in these cells. N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has also been shown to be effective in blocking the growth of prostate tumors in mouse models of the disease. These findings suggest that N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide may have potential as a therapeutic agent for prostate cancer.
Propriétés
Nom du produit |
N'-(3-ethoxy-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
Formule moléculaire |
C32H33N3O4 |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
N-[(E)-[3-ethoxy-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C32H33N3O4/c1-4-37-30-22-24(23-34-35-31(36)25-16-18-33-19-17-25)10-15-29(30)39-21-20-38-28-13-11-27(12-14-28)32(2,3)26-8-6-5-7-9-26/h5-19,22-23H,4,20-21H2,1-3H3,(H,35,36)/b34-23+ |
Clé InChI |
SDCWCBUTBBZSRG-PPFNPFNJSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCOC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)



![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)
![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)
![5-[3,4-bis(methyloxy)phenyl]-3-(2,4-dibromophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304704.png)